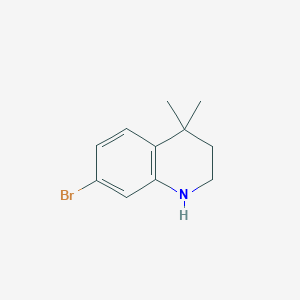

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Description

Propriétés

IUPAC Name |

7-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPIITJPRRZXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444421 | |

| Record name | 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158326-77-3 | |

| Record name | 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization Reactions for Tetrahydroquinoline Formation

The tetrahydroquinoline scaffold is commonly synthesized via cyclization reactions. For 4,4-dimethyl derivatives, Friedel-Crafts alkylation may precede cyclization to install the dimethyl groups. A modified Pictet-Spengler reaction , which typically forms tetrahydroisoquinolines, could be adapted by employing ketones or aldehydes to generate the dimethyl-substituted intermediate. For example, reacting a substituted phenethylamine with acetone under acidic conditions may yield the 4,4-dimethyl-tetrahydroquinoline core through intramolecular cyclization.

Bromination Strategies

Bromination at the 7-position requires careful consideration of directing effects. Electron-donating groups (e.g., methyl) on the tetrahydroquinoline ring may favor electrophilic substitution at specific positions. In the synthesis of 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline, bromine in concentrated sulfuric acid at -5°C achieved regioselective bromination. Analogous conditions could target the 7-position in 4,4-dimethyl-tetrahydroquinoline, leveraging the steric and electronic influence of the dimethyl groups.

Proposed Synthetic Routes for this compound

Route 1: Sequential Alkylation and Bromination

-

Friedel-Crafts Alkylation :

React 1,2,3,4-tetrahydroquinoline with methyl chloride or dimethyl sulfate in the presence of a Lewis acid (e.g., AlCl₃) to introduce 4,4-dimethyl groups.Yield optimization may require elevated temperatures (80–100°C) and extended reaction times.

-

Regioselective Bromination :

Brominate the 4,4-dimethyl intermediate using bromine in concentrated sulfuric acid at -5°C, followed by gradual warming to 5°C. The dimethyl groups may deactivate adjacent positions, directing bromination to the 7-position.

Key Data Table: Reaction Conditions for Route 1

Route 2: Cyclization of Pre-functionalized Intermediates

An alternative approach involves constructing the dimethyl-substituted ring system directly. For example:

-

Skraup Condensation :

Adapt the Skraup reaction—traditionally used for quinoline synthesis—by substituting glycerol with a dimethyl-containing diol. This method, however, is less documented for tetrahydroquinolines and may require stringent conditions. -

Pictet-Spengler Modification :

React 3,5-dibromoaniline with a dimethyl ketone (e.g., acetone) in the presence of an acid catalyst to form the tetrahydroquinoline core. Subsequent debromination or functional group interconversion could yield the target compound.

Optimization Challenges and Solutions

Regioselectivity in Bromination

The dimethyl groups at the 4-position create steric hindrance, potentially favoring bromination at the 7-position over the 5- or 8-positions. However, competing reactions may occur if the ring’s electron density is unevenly distributed. Low-temperature bromination (-5°C) in sulfuric acid minimizes side reactions, as demonstrated in the synthesis of 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline.

Purification and Yield Enhancement

-

Liquid-Liquid Extraction : Post-bromination, neutralizing the reaction mixture with sodium carbonate (pH ≈9) and extracting with ethyl acetate improves isolation.

-

Column Chromatography : Separate regioisomers using silica gel with a petroleum ether/ethyl acetate gradient (5:1 v/v).

Characterization and Validation

Successful synthesis requires validation via:

Analyse Des Réactions Chimiques

Types of Reactions

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of the aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of various substituted tetrahydroquinolines.

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of de-brominated or fully reduced tetrahydroquinolines.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that tetrahydroquinolines exhibit significant antimicrobial activity. 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has been investigated for its ability to inhibit bacterial growth and viral replication. Studies have shown that compounds in this class can interact with specific molecular targets that disrupt essential biochemical pathways in microorganisms, leading to their potential use as antimicrobial agents .

Anticancer Activity

The compound has garnered attention for its anticancer properties. It has been identified as a potent inhibitor of NF-κB transcriptional activity, which is crucial in cancer cell proliferation and survival. In vitro studies have demonstrated that derivatives of tetrahydroquinolines can exhibit cytotoxic effects against various human cancer cell lines, including breast (MDA-MB-231), prostate (PC-3), and lung (NCI-H23) cancers .

Table 1: Cytotoxicity of Tetrahydroquinoline Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 6g | 0.70 | NCI-H23 |

| 6f | 0.90 | MDA-MB-231 |

| 6h | 1.50 | PC-3 |

These findings suggest that modifications to the tetrahydroquinoline structure can enhance its potency against cancer cells, making it a valuable scaffold for drug development .

Organic Synthesis

In addition to its biological applications, this compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique chemical structure allows it to participate in various chemical reactions that are essential for creating more complex pharmacophores .

Table 2: Synthetic Applications of Tetrahydroquinolines

| Reaction Type | Description |

|---|---|

| Bromination | Introduction of bromine at specific positions |

| Acylation | Formation of amides and esters |

| Alkylation | Substitution reactions with alkyl halides |

These synthetic routes are critical for developing new therapeutic agents and understanding the structure-activity relationship (SAR) within the tetrahydroquinoline class .

Case Studies and Research Findings

Several studies have underscored the potential of tetrahydroquinolines in medicinal chemistry:

- A study published in Nature highlighted the synthesis of novel tetrahydroquinoline derivatives that exhibited enhanced NF-κB inhibitory activity compared to traditional compounds .

- Another research effort focused on the structure-activity relationship of tetrahydroquinolines revealed that specific substitutions significantly affect their biological activities against cancer cell lines .

Mécanisme D'action

The mechanism of action of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the tetrahydroquinoline core play crucial roles in binding affinity and specificity. The compound can influence various biochemical pathways, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Key Comparisons:

Substituent Position and Electronic Effects Bromine Position: The 7-bromo derivative exhibits distinct electronic effects compared to the 6-bromo analog (e.g., 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride). The 7-position bromine may influence π-stacking interactions in biological targets, while the 6-position bromine alters steric accessibility in cross-coupling reactions . Dimethyl Groups: The 4,4-dimethyl substitution in the target compound increases steric hindrance, reducing oxidative metabolism and improving pharmacokinetic stability compared to non-methylated analogs like 7-bromo-1,2,3,4-tetrahydroquinoline .

Synthetic Routes

- The target compound is synthesized via reductive amination using BH₃·THF, as described in STAT5 inhibitor studies .

- In contrast, 6-bromo-4,4-dimethyl derivatives are prepared via Suzuki-Miyaura coupling, leveraging the reactivity of the bromine substituent for diversification .

Biological and Chemical Applications STAT5 Inhibition: The 7-bromo-4,4-dimethyl derivative shows specificity in targeting STAT5 signaling, a pathway critical in leukemia . Spirooxindole Synthesis: Tetrahydroquinolines like 6-bromo-4,4-dimethyl derivatives serve as intermediates in synthesizing spirooxindoles, which have anticancer properties . Structural Isomerism: The isoquinoline analog (7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride) demonstrates how ring-fusion changes alter target selectivity .

Research Findings and Data

Physicochemical Properties

- Lipophilicity: The 4,4-dimethyl substitution increases logP values by ~0.5–1.0 compared to non-methylated analogs, enhancing membrane permeability .

- Melting Points: 7-Bromo-1,2,3,4-tetrahydroquinoline (68–69°C) has a lower melting point than its dimethylated counterpart, likely due to reduced crystallinity from methyl groups .

Activité Biologique

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (BDMQ) is a bicyclic organic compound that has garnered attention due to its diverse biological activities. The compound's structure, characterized by a bromine atom at the seventh position and two methyl groups at the fourth position of the tetrahydroquinoline ring, plays a significant role in its reactivity and potential therapeutic applications.

- Molecular Formula : C11H14BrN

- Molecular Weight : 240.14 g/mol

- Structure : The bicyclic structure contributes to its unique interactions with biological targets.

BDMQ's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom enhances its reactivity, allowing it to participate in substitution reactions and interact with biomolecules effectively. This interaction can lead to alterations in enzyme activity and receptor signaling pathways, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that BDMQ exhibits notable antimicrobial properties. It has been shown to be effective against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

BDMQ has been investigated for its anticancer potential, particularly in the context of leukemia. Studies have demonstrated that it can inhibit the growth of chronic myeloid leukemia (CML) and acute myeloid leukemia (AML) cells. Specifically, BDMQ analogs have shown promising results in blocking STAT5 signaling pathways critical for cancer cell proliferation .

Table 1: Summary of Biological Activities of BDMQ

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits growth in CML and AML cells | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

1. Antimicrobial Efficacy

A study evaluated the antimicrobial activity of BDMQ against common pathogens. The results indicated significant inhibition zones in bacterial cultures treated with BDMQ compared to controls. This suggests that BDMQ could be developed into a therapeutic agent for treating bacterial infections.

2. Anticancer Activity in Leukemia Models

In preclinical studies, BDMQ was tested on CML cell lines. Results showed that BDMQ significantly reduced cell viability and induced apoptosis in resistant leukemia cells. The IC50 values indicated potent activity comparable to established therapies .

Structural Modifications and SAR Studies

The structure-activity relationship (SAR) studies on BDMQ have revealed that modifications at the bromine position can significantly enhance or reduce biological activity. For instance, substituting the bromine with other halogens or functional groups has been explored to optimize its pharmacological profile .

Table 2: SAR Findings on BDMQ Derivatives

Q & A

Q. What are the key synthetic routes for 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence methodology selection?

The synthesis of tetrahydroquinoline derivatives depends on the nature and position of substituents. For brominated analogs, methods such as electrophilic bromination or palladium-catalyzed cross-coupling may be employed. Evidence from related compounds (e.g., 6-bromo derivatives) highlights the use of sodium triacetoxyborohydride for reductive amination and N-bromosuccinimide (NBS) for regioselective bromination . Substituent steric and electronic effects dictate reagent choice; for example, bulky 4,4-dimethyl groups may require milder conditions to avoid side reactions. Structural confirmation via H NMR and ESI-MS is critical .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

- H NMR : Assigns proton environments, e.g., distinguishing aromatic vs. aliphatic protons and confirming dimethyl substitution at C4 .

- ESI-MS : Verifies molecular weight and detects bromine isotopic patterns .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar tetrahydroquinolines (e.g., orthorhombic crystal systems with Z=4) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

While direct data on this compound is limited, analogous brominated tetrahydroquinolines should be stored in inert atmospheres (argon/nitrogen) at 2–8°C to prevent degradation. Light-sensitive bromine substituents necessitate amber glassware .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Brønsted acid-catalyzed transfer hydrogenation has been used for enantioselective synthesis of tetrahydroquinolines. Chiral phosphoric acids can induce asymmetry during cyclization or reduction steps, achieving enantiomeric excess (ee) >90% in related compounds . Optimization of catalyst loading (e.g., 5–10 mol%) and solvent polarity (e.g., dichloromethane vs. toluene) is critical for yield and selectivity .

Q. What computational strategies are recommended to predict the reactivity and bioactivity of this compound?

Molecular dynamics simulations and density functional theory (DFT) can model steric effects of the 4,4-dimethyl group and bromine’s electronic impact on ring reactivity. Similarity analyses (e.g., Tanimoto coefficients >0.82 for related brominated tetrahydroquinolines) guide hypotheses about biological targets, such as kinase inhibition or antimicrobial activity .

Q. How should researchers resolve contradictions in reported biological activities of tetrahydroquinoline derivatives?

Contradictions often arise from substituent positional isomerism (e.g., 6-bromo vs. 7-bromo) or assay variability. Systematic approaches include:

- Comparative SAR studies : Test analogs with incremental structural changes (e.g., 6,7-dibromo vs. 7-bromo-4,4-dimethyl) to isolate functional group contributions .

- Standardized assays : Use cell lines with consistent expression of target receptors (e.g., cancer cell panels for cytotoxicity screening) .

Q. What experimental design principles apply to studying the compound’s intermolecular interactions (e.g., hydrogen bonding or π-stacking)?

Single-crystal X-ray diffraction reveals intermolecular forces. For example, N–H···Cl hydrogen bonds stabilize crystal packing in chlorinated analogs, forming chains along specific crystallographic axes . Solvent choice (e.g., DMF vs. ethanol) during crystallization can modulate these interactions.

Methodological Notes

- Safety Protocols : Use P95 respirators and nitrile gloves when handling brominated compounds, as they may emit toxic fumes during reactions .

- Data Reproducibility : Document reaction parameters (e.g., stoichiometry, temperature ramps) meticulously, as minor variations significantly impact yields in tetrahydroquinoline syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.